Cas no 28173-62-8 (2-(1-Adamantyl)oxirane)

2-(1-Adamantyl)oxirane 化学的及び物理的性質
名前と識別子
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- 2-(1-Adamantyl)oxirane
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- MDL: MFCD02683839
- インチ: InChI=1S/C12H18O/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-11/h8-11H,1-7H2
- InChIKey: PQZLOWONDMXBIN-UHFFFAOYSA-N
- ほほえんだ: C1C2CC3CC1CC(C2)(C3)C4CO4
計算された属性
- せいみつぶんしりょう: 178.13600
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 12.53000
- LogP: 2.60160
2-(1-Adamantyl)oxirane セキュリティ情報
- 危険レベル:IRRITANT
2-(1-Adamantyl)oxirane 税関データ
- 税関コード:2910900090
- 税関データ:
中国税関コード:
2910900090概要:
ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2-(1-Adamantyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB216150-1 g |
2-(1-Adamantyl)oxirane, 95%; . |
28173-62-8 | 95% | 1 g |
€179.70 | 2023-07-20 | |
eNovation Chemicals LLC | Y1255357-5g |
2-(1-ADAMANTYL)OXIRANE |
28173-62-8 | 95% | 5g |
$475 | 2024-06-06 | |
abcr | AB216150-1g |
2-(1-Adamantyl)oxirane, 95%; . |
28173-62-8 | 95% | 1g |
€179.70 | 2025-02-20 | |
abcr | AB216150-5 g |
2-(1-Adamantyl)oxirane, 95%; . |
28173-62-8 | 95% | 5 g |
€552.30 | 2023-07-20 | |
TRC | B402188-100mg |
2-(1-adamantyl)oxirane |
28173-62-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
TRC | B402188-500mg |
2-(1-adamantyl)oxirane |
28173-62-8 | 500mg |
$ 230.00 | 2022-06-07 | ||
Matrix Scientific | 063609-500mg |
2-(1-Adamantyl)oxirane |
28173-62-8 | 500mg |
$237.00 | 2023-09-10 | ||
Ambeed | A375436-1g |
2-(1-Adamantyl)oxirane |
28173-62-8 | 97% | 1g |
$144.0 | 2024-08-03 | |
A2B Chem LLC | AF32218-1g |
2-(1-Adamantyl)oxirane |
28173-62-8 | 95% | 1g |
$87.00 | 2024-04-20 | |
A2B Chem LLC | AF32218-5g |
2-(1-Adamantyl)oxirane |
28173-62-8 | 95% | 5g |
$318.00 | 2024-04-20 |
2-(1-Adamantyl)oxirane 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
2-(1-Adamantyl)oxiraneに関する追加情報
Introduction to 2-(1-Adamantyl)oxirane (CAS No. 28173-62-8)
2-(1-Adamantyl)oxirane, identified by the Chemical Abstracts Service Number (CAS No.) 28173-62-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This oxirane derivative, featuring a bulky adamantyl group, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's structure combines the stability of the adamantane core with the reactivity of the epoxide functional group, making it a versatile intermediate in synthetic chemistry and a candidate for further exploration in drug development.
The adamantyl moiety, known for its rigid and lipophilic nature, enhances the solubility and metabolic stability of molecules to which it is attached. This characteristic is particularly valuable in pharmaceutical applications where poor solubility or rapid metabolic degradation can limit the efficacy of a drug. In contrast, the epoxy group (oxirane ring) in 2-(1-Adamantyl)oxirane provides a reactive site for various chemical transformations, including nucleophilic ring opening reactions. These reactions are fundamental in the synthesis of more complex molecules, such as peptidomimetics and other bioactive compounds.
Recent advancements in medicinal chemistry have highlighted the utility of oxirane derivatives in drug design. The strained ring structure of epoxides facilitates facile reactions with nucleophiles, allowing for the efficient construction of carbon-carbon bonds. This reactivity has been exploited in the development of novel therapeutic agents targeting various biological pathways. For instance, studies have demonstrated that oxirane-containing compounds can exhibit inhibitory effects on enzymes involved in cancer progression or infectious diseases. The incorporation of the adamantyl group into these molecules often improves their pharmacokinetic properties, such as bioavailability and tissue distribution.
In particular, 2-(1-Adamantyl)oxirane has been investigated as a building block for designing small-molecule inhibitors. Researchers have leveraged its structural features to develop compounds that interact with specific protein targets. The adamantyl group's steric bulk can be used to optimize binding interactions by filling hydrophobic pockets or reducing unwanted off-target effects. Meanwhile, the epoxy group serves as a handle for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.
One area where 2-(1-Adamantyl)oxirane shows promise is in the synthesis of antiviral agents. The oxirane ring can be opened under controlled conditions to introduce specific functional groups that mimic natural substrates or disrupt viral replication mechanisms. Preliminary studies have suggested that derivatives of this compound may interfere with key steps in viral entry or assembly, offering a potential therapeutic strategy against emerging pathogens. The stability provided by the adamantyl group ensures that these compounds remain intact during biological processes, enhancing their efficacy.
The compound's potential extends beyond pharmaceutical applications to materials science and polymer chemistry. The rigid structure of adamantane derivatives contributes to enhanced thermal stability and mechanical strength when incorporated into polymers or coatings. Researchers are exploring 2-(1-Adamantyl)oxirane as a monomer or crosslinking agent to develop advanced materials with tailored properties. These materials could find applications in electronics, aerospace, or biomedical devices where high performance and durability are essential.
From a synthetic chemistry perspective, 2-(1-Adamantyl)oxirane serves as an excellent precursor for accessing more complex structures. Its unique reactivity allows chemists to construct intricate molecular frameworks with precision. Techniques such as transition-metal-catalyzed reactions or photochemical activation have been employed to functionalize this compound efficiently. These methodologies are crucial for producing libraries of diverse compounds for drug discovery efforts.
The safety profile of 2-(1-Adamantyl)oxirane is another important consideration in its application. While preliminary studies suggest that it exhibits moderate reactivity under standard conditions, further research is needed to fully characterize its toxicological properties. As with any chemical used in research or industrial settings, proper handling procedures should be followed to ensure worker safety and environmental protection.
In conclusion, 2-(1-Adamantyl)oxirane (CAS No. 28173-62-8) is a multifaceted compound with significant potential across multiple disciplines. Its combination of structural rigidity from the adamantyl group and reactivity from the epoxy moiety makes it a valuable tool in pharmaceutical research, materials science, and synthetic chemistry. Ongoing studies continue to uncover new applications for this versatile molecule, reinforcing its importance as a building block for innovative solutions.
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